

Application Notes and Protocols for Chromoionophore I Fluorescence Microscopy

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Compound of Interest

Compound Name: *Chromoionophore I*

Cat. No.: *B162472*

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Introduction

Chromoionophore I (ETH 5294) is a lipophilic, fluorescent dye that acts as a highly selective proton (H^+) chromoionophore.[1][2] Its fluorescence emission is dependent on its protonation state, making it a valuable tool for pH measurements within hydrophobic environments such as cellular membranes. When used in conjunction with specific ionophores, **Chromoionophore I** can be employed for the indirect quantification of other ions, such as potassium (K^+) and calcium (Ca^{2+}), by coupling their transport to the movement of protons.[1][3] This application note provides a detailed experimental setup and protocols for the use of **Chromoionophore I** in fluorescence microscopy for cellular and biomembrane studies.

Principle of Operation

Chromoionophore I is a highly basic dye molecule that exhibits a change in its fluorescence properties upon protonation. In its deprotonated, neutral form, it has a low fluorescence quantum yield. Upon binding a proton, it becomes positively charged and exhibits a significant increase in fluorescence intensity at a different wavelength. This change in fluorescence can be correlated to the pH of the surrounding microenvironment.

For the detection of other cations, **Chromoionophore I** is used in combination with a selective ionophore (e.g., valinomycin for K^+ or ETH 1001 for Ca^{2+}). The ionophore facilitates the transport of the target cation across a membrane, which is coupled to a counter-transport of

protons to maintain charge neutrality. This alteration in the local proton concentration is then detected by the change in the fluorescence of **Chromoionophore I**.

Quantitative Data

The following tables summarize the key quantitative parameters of **Chromoionophore I**.

Table 1: Physicochemical and Spectroscopic Properties of **Chromoionophore I**

Property	Value	Reference
Synonyms	ETH 5294, N-Octadecanoyl-Nile Blue	
Molecular Formula	C ₃₈ H ₅₃ N ₃ O ₂	
Molecular Weight	583.85 g/mol	
Excitation Wavelength (λ _{ex})	~614 nm (protonated form)	
Emission Wavelength (λ _{em})	~663 nm (protonated form)	
Solubility	Oil-soluble, soluble in organic solvents (e.g., DMSO, ethanol)	

Table 2: Acidity Constant (pK_a) of **Chromoionophore I** in Different Membrane Compositions

Membrane Composition	pK _a	Reference
PVC with bis(2-ethylhexyl)sebacate (DOS)	10.6	
PVC with o-nitrophenyloctylether (NPOE)	12.4	

Table 3: Selectivity Coefficients (log K_{pot}) for **Chromoionophore I**-Based Optodes for Ca²⁺

Interfering Ion	log Kpot (Ca ²⁺ /Interferent)	Reference
Mg ²⁺	-4.17	
K ⁺	-2.4	
Na ⁺	-2.4	
Li ⁺	Data not available	

Note: Selectivity coefficients are highly dependent on the specific composition of the sensor membrane, including the ionophore and plasticizer used.

Experimental Protocols

Protocol 1: Preparation of Chromoionophore I Stock Solution

Materials:

- **Chromoionophore I** (solid)
- Dimethyl sulfoxide (DMSO), anhydrous
- Microcentrifuge tubes

Procedure:

- Weigh out a precise amount of **Chromoionophore I** powder.
- Dissolve the **Chromoionophore I** in anhydrous DMSO to prepare a stock solution of 1-10 mM.
- Vortex thoroughly to ensure complete dissolution.
- Store the stock solution at -20°C, protected from light and moisture.

Protocol 2: Live Cell Loading and Imaging of Intracellular pH

Materials:

- Cells cultured on glass-bottom dishes or coverslips
- **Chromoionophore I** stock solution (1-10 mM in DMSO)
- Physiological buffer (e.g., Hank's Balanced Salt Solution (HBSS) or a custom imaging buffer, pH 7.4)
- Fluorescence microscope with appropriate filter sets (e.g., Cy5 filter set)

Procedure:

- Grow cells to the desired confluency on a suitable imaging substrate.
- On the day of the experiment, prepare a working solution of **Chromoionophore I** by diluting the stock solution in physiological buffer to a final concentration of 1-10 μM . The optimal concentration may vary depending on the cell type and should be determined empirically.
- Remove the cell culture medium and wash the cells once with the physiological buffer.
- Incubate the cells with the **Chromoionophore I** working solution for 15-30 minutes at 37°C, protected from light.
- After incubation, wash the cells two to three times with the physiological buffer to remove excess dye.
- Add fresh physiological buffer to the cells.
- Image the cells using a fluorescence microscope equipped with a filter set appropriate for the excitation and emission wavelengths of **Chromoionophore I** (Ex: ~614 nm, Em: ~663 nm).
- Acquire images to observe changes in fluorescence intensity, which correlate with changes in intracellular pH.

Protocol 3: Co-loading with Ionophores for Cation Imaging (Example: Ca^{2+})

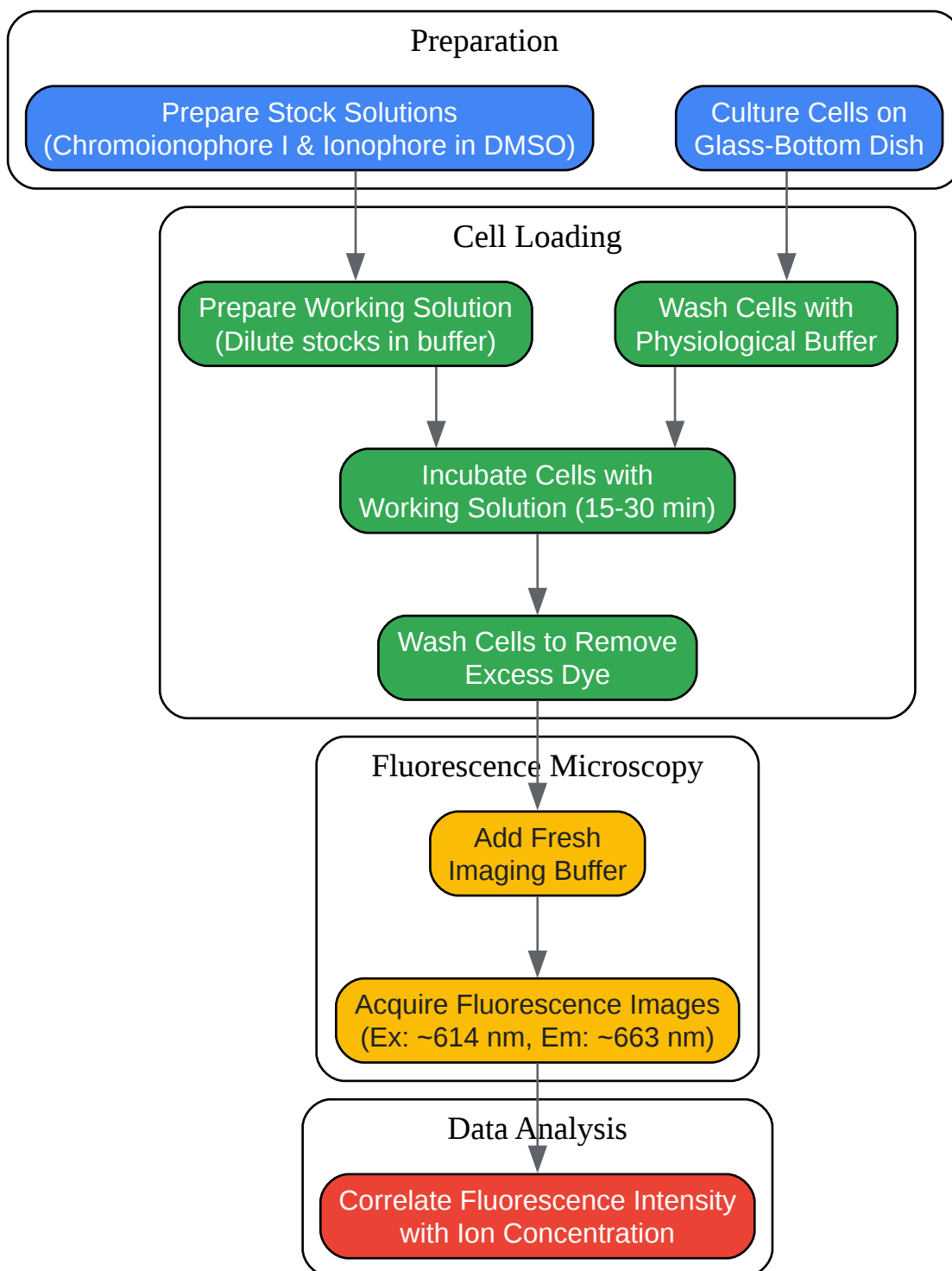
Materials:

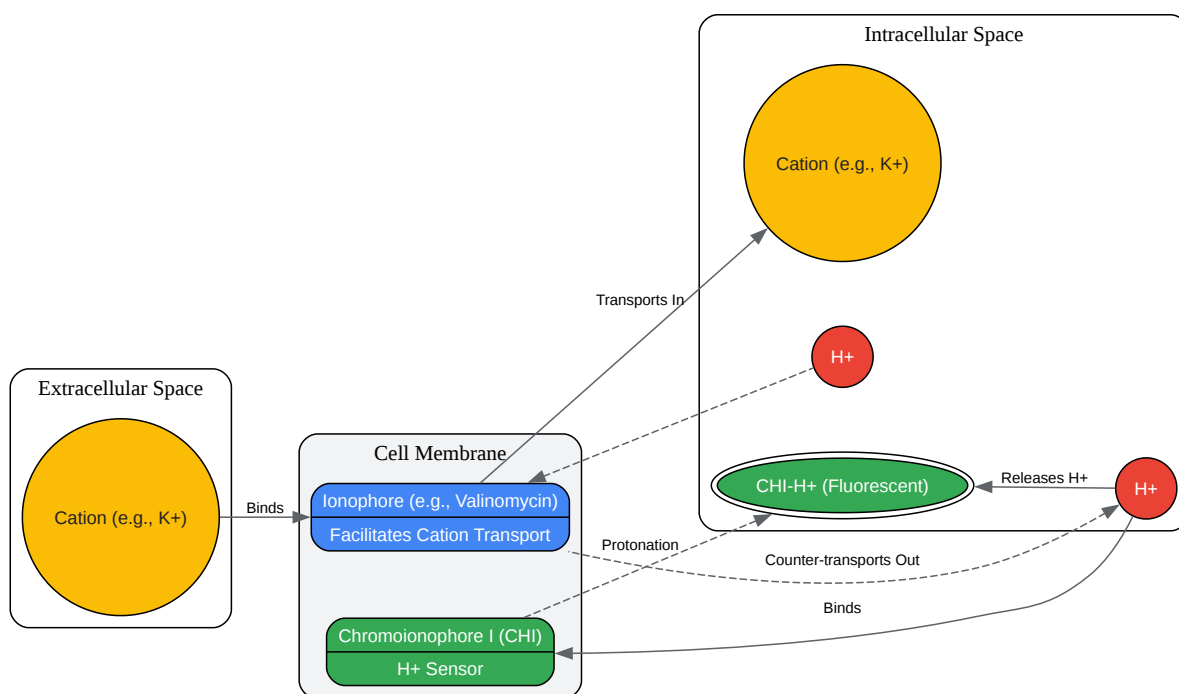
- Cells cultured on glass-bottom dishes or coverslips
- **Chromoionophore I** stock solution (1-10 mM in DMSO)
- Calcium Ionophore I (ETH 1001) stock solution (1-10 mM in DMSO)
- Physiological buffer (pH 7.4)
- Fluorescence microscope with appropriate filter sets

Procedure:

- Prepare a co-loading solution containing both **Chromoionophore I** (final concentration 1-10 μM) and Calcium Ionophore I (final concentration 1-5 μM) in physiological buffer. The ratio of chromoionophore to ionophore may need to be optimized.
- Follow steps 3-7 from Protocol 2, using the co-loading solution instead of the **Chromoionophore I** working solution.
- Induce changes in intracellular Ca^{2+} concentration using appropriate stimuli (e.g., addition of ATP or other agonists).
- Acquire a time-lapse series of fluorescence images to monitor the dynamic changes in **Chromoionophore I** fluorescence, which will indirectly report on the changes in intracellular Ca^{2+} levels.

Mandatory Visualizations





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